D-Ribose, 2-deoxy-2-fluoro-

Description

Historical Context of Halogenated Sugar Analogs in Research

The exploration of halogenated sugar analogs in research has a rich history, driven by the desire to create molecules with altered biological activities. Early research in this area laid the groundwork for the synthesis and application of a wide array of halogenated carbohydrates. researchgate.net The unique properties imparted by halogens, particularly fluorine, such as high electronegativity and a size comparable to a hydrogen atom, sparked interest in their potential to modulate biological processes. nih.gov This led to the development of numerous halogenated compounds that have been instrumental as medicinal agents and pharmacological tools, enabling the study of complex biochemical pathways. researchgate.net

Significance of Fluorine Substitution in Carbohydrate Chemistry

The substitution of a hydroxyl group with fluorine in a carbohydrate can dramatically alter its properties. mdpi.com Fluorine's high electronegativity can influence the electron density of the surrounding molecular framework, impacting the molecule's conformation and binding affinities. mdpi.comoup.com This modification can enhance metabolic stability by making the molecule less susceptible to enzymatic degradation. univie.ac.at Furthermore, the introduction of fluorine can improve a compound's pharmacokinetic properties, including its absorption and distribution within a biological system. mdpi.comencyclopedia.pub These altered characteristics make fluorinated carbohydrates powerful tools for studying protein-carbohydrate interactions and for the design of novel therapeutic agents. acs.orgrsc.org

Overview of D-Ribose, 2-deoxy-2-fluoro- as a Specific Sugar Analogue

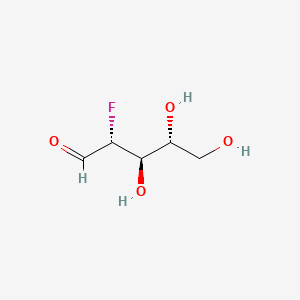

D-Ribose, 2-deoxy-2-fluoro-, also known as 2-deoxy-2-fluoro-D-ribose, is a specific sugar analog where the hydroxyl group at the C2' position of the ribose sugar is replaced by a fluorine atom. This seemingly minor change has profound implications for its chemical and biological behavior. It is a key component in the synthesis of various biologically active nucleoside analogs. The presence of the fluorine atom at the 2'-position significantly influences the sugar's pucker, a key determinant of the conformational preferences of nucleosides and nucleic acids. glenresearch.com This modification has been exploited in the development of antiviral and anticancer agents. mdpi.comnih.gov

Physicochemical Properties of D-Ribose, 2-deoxy-2-fluoro-

The distinct physicochemical properties of D-Ribose, 2-deoxy-2-fluoro- are fundamental to its unique biological activities.

Chemical Structure and Molecular Formula

D-Ribose, 2-deoxy-2-fluoro- is a monosaccharide with the molecular formula C5H9FO4. biosynth.comcarbosynusa.com Its structure consists of a five-carbon pentose (B10789219) sugar, D-ribose, where the hydroxyl group at the second carbon atom is substituted with a fluorine atom.

Molecular Weight and Physical Properties

The molecular weight of D-Ribose, 2-deoxy-2-fluoro- is 152.12 g/mol . biosynth.comcarbosynusa.comsynthose.com It typically appears as a white crystalline solid or powder. carbosynusa.comsynthose.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H9FO4 | biosynth.comcarbosynusa.comnih.gov |

| Molecular Weight | 152.12 g/mol | biosynth.comcarbosynusa.comsynthose.comnih.gov |

| Appearance | White crystalline solid/powder | carbosynusa.comsynthose.com |

| Melting Point | 115-119 °C | synthose.com |

| Solubility | Soluble in DMSO, H2O, MeOH | synthose.com |

Synthesis and Manufacturing of D-Ribose, 2-deoxy-2-fluoro-

The synthesis of D-Ribose, 2-deoxy-2-fluoro- is a critical process for its application in research and drug development.

Common Laboratory Synthesis Methods

Industrial Scale Production Considerations

While specific details on the industrial-scale production of D-Ribose, 2-deoxy-2-fluoro- are not extensively published in the public domain, the principles of scaling up laboratory syntheses would apply. This would involve optimizing reaction conditions, ensuring the availability and cost-effectiveness of starting materials and reagents, and developing efficient purification methods to achieve high purity standards required for pharmaceutical applications. The synthesis of related fluorinated nucleosides for which there is commercial demand has driven the development of scalable synthetic routes. google.com

Role of D-Ribose, 2-deoxy-2-fluoro- in Biochemical Pathways

The introduction of the fluorine atom at the 2'-position of the ribose sugar imparts unique biochemical properties to D-Ribose, 2-deoxy-2-fluoro-, allowing it to act as a metabolic inhibitor.

Mechanism of Action as a Metabolic Inhibitor

When incorporated into nucleosides, the 2'-fluoro modification can interfere with key enzymatic processes. For instance, nucleosides containing 2'-deoxy-2'-fluoro-D-ribose can be phosphorylated by cellular kinases to their triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation. oup.com This disruption of nucleic acid synthesis is a primary mechanism behind the antiviral and anticancer activities of many 2'-fluorinated nucleoside analogs. oup.com

Interaction with Enzymes in Nucleotide Metabolism

Nucleosides derived from D-Ribose, 2-deoxy-2-fluoro- can interact with various enzymes involved in nucleotide metabolism. For example, 2-Deoxy-2-fluoro-D-ribofuranose has been shown to bind to and inhibit the activity of the ribosomal enzyme Uridylate Kinase, thereby preventing the synthesis of nucleotide precursors. biosynth.com The stability of the glycosidic bond in 2'-fluorinated nucleosides is also enhanced, making them more resistant to degradation by nucleases. oup.com

Applications in Biomedical Research

The unique properties of D-Ribose, 2-deoxy-2-fluoro- have made it a valuable tool in various areas of biomedical research.

Tool for Studying Carbohydrate Metabolism

Fluorinated carbohydrates like D-Ribose, 2-deoxy-2-fluoro- serve as valuable probes for studying carbohydrate metabolism. univie.ac.at Their increased metabolic stability allows researchers to trace their fate through metabolic pathways without rapid degradation. univie.ac.at By observing how these analogs are processed by enzymes, valuable insights can be gained into the substrate specificity and mechanism of these enzymes.

Antiviral Drug Development

The incorporation of D-Ribose, 2-deoxy-2-fluoro- into nucleoside structures is a well-established strategy in the development of antiviral drugs. mdpi.comnih.gov The resulting 2'-fluoro-nucleoside analogs can effectively inhibit the replication of various viruses, including hepatitis C virus (HCV) and herpesviruses. oup.comjst.go.jp Prominent examples of antiviral drugs based on this scaffold include sofosbuvir, a potent inhibitor of the HCV NS5B polymerase. asm.org

Anticancer Agent Development

In addition to their antiviral properties, nucleosides containing D-Ribose, 2-deoxy-2-fluoro- have shown significant promise as anticancer agents. mdpi.comgoogle.com These compounds can be selectively taken up by cancer cells and incorporated into their DNA, leading to the termination of DNA replication and ultimately cell death. oup.com Gemcitabine, a 2',2'-difluoro-nucleoside analog, is a widely used chemotherapeutic agent for various cancers. google.comasm.org Another example is clofarabine (B1669196), a 2'-fluoro-arabinofuranosyl adenine (B156593) analog used in the treatment of leukemia. oup.com

Analytical Techniques for Characterization

A variety of analytical techniques are employed to confirm the structure and purity of D-Ribose, 2-deoxy-2-fluoro- and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of D-Ribose, 2-deoxy-2-fluoro-. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. nih.govchemicalbook.com Furthermore, ¹⁹F NMR is particularly useful for directly observing the fluorine atom and its environment within the molecule, which can provide insights into its conformation. acs.orgumich.edu

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of D-Ribose, 2-deoxy-2-fluoro- and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information.

Chromatographic Methods (HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of D-Ribose, 2-deoxy-2-fluoro-. nih.govumich.edu These methods are used to separate the target compound from any impurities or byproducts from the synthesis.

Comparative Analysis with Related Compounds

Understanding the properties of D-Ribose, 2-deoxy-2-fluoro- is enhanced by comparing it to its parent compound, D-ribose, and other related fluorinated nucleosides.

Structural and Functional Comparison with D-Ribose

The primary structural difference between D-Ribose, 2-deoxy-2-fluoro- and D-ribose is the replacement of the 2'-hydroxyl group with a fluorine atom. researchgate.net This substitution has significant functional consequences. While D-ribose is a fundamental building block of RNA and is readily metabolized, the fluorine substitution in D-Ribose, 2-deoxy-2-fluoro- imparts metabolic stability and alters its role from a simple sugar to a metabolic inhibitor. univie.ac.atresearchgate.net The electronegativity of fluorine also influences the sugar pucker, favoring a C3'-endo conformation, which is more typical of RNA, even when incorporated into a DNA-like structure. glenresearch.com

Comparison with other 2'-deoxy-2'-fluoro-nucleosides

D-Ribose, 2-deoxy-2-fluoro- is the precursor to a family of 2'-deoxy-2'-fluoro-nucleosides. While they share the common fluorinated sugar moiety, the identity of the attached nucleobase (e.g., cytosine, adenine, guanine (B1146940), thymine (B56734), or uracil) dictates their specific biological targets and activities. For example, 2'-deoxy-2'-fluorocytidine (B130037) has shown both antiviral and antitumor activities. oup.com The conformation of the sugar ring can also be influenced by the nature of the nucleobase and other substitutions on the molecule. nih.govnih.gov The collective study of these analogs allows for a deeper understanding of the structure-activity relationships that govern their therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXSKVOTDPOAT-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222587 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-33-7 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for D Ribose, 2 Deoxy 2 Fluoro and Its Derivatives

Early Synthetic Approaches to 2-Deoxy-2-fluororibose

Early methods for synthesizing 2-deoxy-2-fluororibose often involved multi-step processes that have since been refined for better efficiency and stereoselectivity. While specific details of the very first syntheses are not extensively covered in the provided results, the development of new methods implies that earlier approaches were less efficient. researchgate.net The continuous effort to improve these synthetic routes highlights the importance of 2-deoxy-2-fluororibose and its derivatives in various scientific fields. madridge.orgresearchgate.netdrexel.edunih.gov

Diastereocontrolled Electrophilic Fluorination Strategies

A significant breakthrough in the synthesis of 2-deoxy-2-fluororibose derivatives has been the development of diastereocontrolled electrophilic fluorination. This approach offers a more direct and selective method for introducing the fluorine atom at the C2 position of the ribose ring.

Synthesis from 2-Deoxy-D-ribonolactone

A key strategy involves the fluorination of the readily available precursor, 2-deoxy-D-ribonolactone. nih.govnih.gov This method provides a consolidated and efficient pathway to valuable 2'-deoxy-2'-fluoronucleoside precursors. nih.govnih.gov The process typically starts with the protection of the hydroxyl groups at the 3 and 5 positions of 2-deoxy-D-ribonolactone, followed by the generation of a lithium enolate. This enolate then reacts with an electrophilic fluorinating agent to introduce the fluorine atom. nih.govnih.gov

One notable approach achieves the challenging ribo-fluorination through the directive effects of a diastereoselectively installed α-trimethylsilyl group. nih.govnih.gov Electrophilic fluorination of a protected 2-deoxy-2-trimethylsilyl-arabino-lactone yields the protected 2-deoxy-2-fluoro-ribo-lactone as the exclusive product. nih.govnih.gov

Role of Protecting Groups and Fluorinating Agents

The choice of protecting groups and fluorinating agents is critical for the success of diastereocontrolled electrophilic fluorination.

Protecting Groups: Sterically bulky silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are commonly employed at the 3 and 5 positions of the ribonolactone. nih.govnih.gov These groups play a crucial role in directing the stereochemical outcome of the fluorination reaction. nih.govnih.gov The introduction of a trimethylsilyl (B98337) (TMS) group at the C2 position has also been shown to effectively control the stereochemistry of the incoming fluorine substituent. nih.govnih.gov

Fluorinating Agents:

N-fluorodibenezenesulfonamide (NFSI) is a widely used air-stable electrophilic fluorinating agent. nih.govnih.gov It reacts with the lithium enolate of the protected ribonolactone to yield the corresponding 2-deoxy-2-fluoro-lactone. nih.govnih.gov For instance, controlled electrophilic fluorination of the Li-ribonolactone enolate with NFSI can produce the 2-deoxy-2-fluoro-arabino-lactone in high yield (72%). nih.govnih.gov

Diethylaminosulfur trifluoride (DAST) is another fluorinating agent that has been utilized in the synthesis of fluorinated nucleosides. madridge.orgnih.gov It has been successfully used to convert 1,3,5-tri-O-benzoyl-d-ribose into the corresponding fluorinated sugar. nih.gov

| Reagent Type | Example | Role in Synthesis | Reference |

|---|---|---|---|

| Starting Material | 2-deoxy-D-ribonolactone | Readily available precursor for fluorination. | nih.govnih.gov |

| Protecting Group | tert-butyldimethylsilyl (TBDMS) | Protects hydroxyl groups and directs stereochemistry. | nih.gov |

| triisopropylsilyl (TIPS) | Bulky silyl group for stereocontrol. | nih.govnih.gov | |

| Fluorinating Agent | N-fluorodibenezenesulfonamide (NFSI) | Air-stable electrophilic fluorine source. | nih.govnih.gov |

| Diethylaminosulfur trifluoride (DAST) | Fluorinating agent for converting hydroxyl groups. | madridge.orgnih.gov | |

| Stereodirecting Group | trimethylsilyl (TMS) | Installed at C2 to control fluorine addition. | nih.govnih.gov |

Chemoenzymatic Synthesis Routes

Chemoenzymatic approaches combine the precision of enzymatic transformations with the versatility of chemical synthesis to produce 2-deoxy-2-fluoro-D-ribose derivatives. beilstein-journals.orgoup.comresearchgate.netnih.gov These methods offer practical and stereoselective pathways to important nucleoside analogs. oup.comresearchgate.netnih.gov

One strategy involves the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, which is then used in an enzymatic coupling reaction with a purine (B94841) base, catalyzed by enzymes like E. coli purine nucleoside phosphorylase (PNP), to form the desired nucleoside. beilstein-journals.org For example, the condensation of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with 2-chloroadenine (B193299), catalyzed by recombinant E. coli PNP, yields clofarabine (B1669196) in 67% yield. beilstein-journals.org

Another chemoenzymatic route utilizes a cascade of enzymes. For instance, 2-fluoro-D-arabinose can be converted to 2-deoxy-2-fluoro-D-arabinofuranose-1-phosphate using ribokinase and phosphopentomutase. This intermediate is subsequently condensed with a purine base to produce therapeutic nucleosides like clofarabine, achieving a 48% yield in 24 hours.

Synthesis of 2-Deoxy-2,2-difluoro-D-ribose Analogues

The synthesis of 2-deoxy-2,2-difluoro-D-ribose analogues has been pursued to develop compounds with potential as anticancer and antiviral agents. madridge.orgresearchgate.net A common approach begins with the coupling of (R)-2,3-O-isopropylideneglyceraldehyde with ethyl bromodifluoroacetate under Reformatskii conditions. researchgate.net This establishes the carbon skeleton for the difluorinated carbohydrate. Subsequent steps involve hydrolytic removal of blocking groups and cyclization to form a γ-lactone, which is then reduced to yield 2-deoxy-2,2-difluoro-D-ribose. researchgate.net

An alternative method involves a second round of electrophilic fluorination on a protected 2-deoxy-2-fluoro-lactone. nih.govnih.gov This two-step process from the protected ribonolactone starting material can yield the protected 2-deoxy-2,2-difluoro-ribonolactone in high yield (51%). nih.govnih.gov

Synthesis of 2-Deoxy-2-fluoro-D-arabinose (2'F-ANA) and Related Stereoisomers

The synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-ANA) and their corresponding oligonucleotides is of significant interest due to their promising antisense properties. capes.gov.brnih.govcdnsciencepub.com The preparation of these compounds involves the synthesis of protected 2'-deoxy-2'-fluoroarabinonucleosides, which serve as building blocks for solid-phase oligonucleotide synthesis. nih.govumich.edu

The synthesis of the fluorinated sugar precursor often starts from readily available materials like 1,3,5-tri-O-benzoyl-d-ribose, which is treated with a fluorinating agent such as DAST. nih.gov The resulting fluorinated sugar can then be converted to the corresponding arabinofuranosyl bromide, which is subsequently coupled with a silylated nucleobase. nih.gov

Stereoselective Synthesis of Nucleosides Incorporating D-Ribose, 2-deoxy-2-fluoro-

The introduction of a fluorine atom at the 2'-position of the ribose sugar profoundly influences the sugar's conformation, nuclease resistance, and binding affinity, making 2'-deoxy-2'-fluoro-substituted nucleosides valuable components in therapeutic oligonucleotides. mdpi.commdpi.com The synthesis of these nucleosides, however, presents challenges, particularly in controlling the stereochemistry at the anomeric (C1') center during the formation of the N-glycosidic bond. nih.gov Convergent strategies, which involve the coupling of a pre-synthesized fluorinated sugar moiety with a nucleobase, are commonly employed. mdpi.comnih.gov

Glycosylation Reactions for Nucleoside Formation

The formation of the N-glycosidic bond is a critical step in the synthesis of 2'-deoxy-2'-fluoro-nucleosides. A prevalent method involves the condensation of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor, typically an activated halide, with a heterocyclic base. nih.govnih.gov The stereochemical outcome of this reaction, yielding the desired β-anomer, is a significant challenge due to the absence of a participating group at the C2' position that would typically direct the stereoselectivity. nih.gov

One common precursor is 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, which can be synthesized from 1,3,5-tri-O-benzoyl-α-D-ribofuranose. nih.govumich.edu This glycosyl donor is then reacted with a silylated nucleobase or a nucleobase salt. For example, the reaction of the arabinofuranosyl bromide with 2,4-bis-O-(trimethylsilyl)thymine in refluxing carbon tetrachloride has been used to produce the corresponding protected thymidine (B127349) analog. nih.gov

Anion glycosylation is another effective technique. In this approach, a salt of the nucleobase is generated using a strong base, such as potassium tert-butoxide, and then coupled with the glycosyl donor. openaccesspub.org The choice of solvent and additives can influence the ratio of β to α anomers. For instance, the glycosylation of 2-chloroadenine salt with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide in a mixture of acetonitrile (B52724) and dichloromethane (B109758) has been shown to produce the β-nucleoside as the major product. openaccesspub.org

| Glycosyl Donor | Nucleobase | Coupling Conditions | Product (Anomer Ratio β:α) | Yield | Reference |

| 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 2,4-bis-O-(trimethylsilyl)thymine | CCl₄, reflux | 1-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)thymine | 376 mg (from 1.7g donor) | nih.gov |

| 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide | 2-chloroadenine (as potassium salt with t-BuOK) | CH₃CN/CH₂Cl₂ (2:1), room temp. | Protected 2-chloro-9-(β-D-arabinofuranosyl)adenine (3:1) | 55% (β-anomer) | openaccesspub.org |

| 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 2,6-dichloropurine | SnCl₄, CH₃CN | Protected 2,6-dichloro-9-(β-D-arabinofuranosyl)purine | - | umich.edu |

| Protected 2-deoxy-2-fluoro-ribofuranose (as α-chloro sugar) | Nicotinamide (B372718) | AgSbF₆, CH₃CN/CH₂Cl₂ | Protected nicotinamide 2'-deoxy-2'-fluoro-ribo-nucleoside (β as major isomer) | 45% (β-anomer) | nih.gov |

This table summarizes various glycosylation reactions used to form nucleosides incorporating D-Ribose, 2-deoxy-2-fluoro-, detailing the precursors, conditions, and outcomes.

Preparation of Monomer Building Blocks for Oligonucleotide Synthesis

For the incorporation of 2'-deoxy-2'-fluoro-nucleosides into oligonucleotides using automated solid-phase synthesis, they must be converted into monomer building blocks, typically 3'-O-phosphoramidites. nih.govumich.edu This process involves several steps following the glycosylation reaction: deprotection of the 5'- and 3'-hydroxyl groups, selective protection of the 5'-hydroxyl with an acid-labile group like dimethoxytrityl (DMT), protection of exocyclic amino groups on the nucleobases, and finally, phosphitylation of the free 3'-hydroxyl group. nih.govumich.edu

The phosphitylation step is crucial and involves reacting the 5'-O-DMT- and base-protected nucleoside with a phosphitylating agent. umich.edu A common reagent for this transformation is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, often used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). umich.edu The reaction introduces a 2-cyanoethyl-N,N-diisopropylaminophosphinyl group at the 3'-O-position. umich.edu The resulting phosphoramidite (B1245037) monomers are purified by silica (B1680970) gel chromatography to ensure high purity for efficient coupling during oligonucleotide synthesis. umich.edu The coupling times for these fluorinated monomers during solid-phase synthesis may need to be extended compared to standard DNA monomers to achieve high coupling efficiencies. umich.edu

| Protected Nucleoside Substrate | Phosphitylating Agent | Base / Activator | Solvent | Product | Yield | Reference |

| 5'-O-DMT-N⁴-benzoyl-araF-C | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Anhydrous THF | 5'-O-DMT-N⁴-benzoyl-araF-C 3'-phosphoramidite | - | umich.edu |

| 5'-O-DMT-araF-T | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Anhydrous THF | 5'-O-DMT-araF-T 3'-phosphoramidite | - | umich.edu |

| 5'-O-DMT-N⁶-benzoyl-araF-A | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Anhydrous THF | 5'-O-DMT-N⁶-benzoyl-araF-A 3'-phosphoramidite | - | umich.edu |

| 5'-O-DMT-N²-isobutyryl-araF-G | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | Anhydrous THF | 5'-O-DMT-N²-isobutyryl-araF-G 3'-phosphoramidite | - | umich.edu |

This table outlines the preparation of phosphoramidite monomer building blocks from various protected 2'-deoxy-2'-fluoro-arabinonucleosides.

Advanced Spectroscopic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Conformational Analysis (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of D-Ribose, 2-deoxy-2-fluoro- and its derivatives. The presence of the fluorine atom at the C2' position provides a unique probe for these studies, with 19F NMR being particularly informative. iu.eduoup.com

The 19F nucleus is highly sensitive in NMR experiments and exhibits a large chemical shift range, which makes it an excellent sensor for its local electronic and steric environment. nih.govacs.org Studies on oligonucleotides incorporating 2'-deoxy-2'-fluororibose units have shown that the 19F NMR chemical shifts are sensitive to the sugar's conformation and the identity of the neighboring nucleobases. tum.defrontiersin.org For instance, in a fluorinated hairpin structure, two distinct conformations differing in the sugar pucker of the fluorinated units could be detected as separate signals in the 19F NMR spectrum. tum.deuni-goettingen.ded-nb.infobohrium.com This sensitivity allows for the monitoring of conformational equilibria, such as the transition between hairpin and duplex forms or between B-form and Z-form helices. tum.deoup.com The equilibrium between B- and Z-forms can be slow on the 19F NMR timescale, resulting in distinct signals for each conformation with chemical shift differences as large as 6–8 ppm. oup.com

In addition to chemical shifts, scalar (through-bond) coupling constants provide critical conformational information. 1H-19F and 1H-1H coupling constants are used to determine the sugar pucker. For example, analysis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (the C2' epimer of the title compound) revealed specific coupling constants such as JH1'-F ≈ 20 Hz and JH1'-H2' ≈ 4 Hz, which are indicative of the sugar's conformation. oup.com Furthermore, long-range couplings have been observed, including a five-bond coupling between the 2'F and the H6/H8 protons of the nucleobase, suggesting a through-space interaction. oup.comnih.gov A four-bond coupling between the 3'-phosphorus and the 2'-fluorine has also been detected in certain phosphoramidite (B1245037) derivatives, likely arising from a 'W-type' bond arrangement, indicating specific conformational differences among these molecules. oup.com

Interactive Table: Representative NMR Coupling Constants for 2'-Deoxy-2'-fluoro-arabinonucleosides

| Coupling | Value (Hz) | Conformational Significance |

|---|---|---|

| JH1'-F | ~20 | Provides information on the dihedral angle between H1' and F2' |

| JH1'-H2' | ~4 | Key parameter for determining sugar pucker (e.g., C2'-endo vs. C3'-endo) |

| 5JF-H6/H8 | 2-3 | Suggests a through-space interaction between the fluorine and base protons |

X-ray Crystallographic Studies of D-Ribose, 2-deoxy-2-fluoro- Incorporating Systems

X-ray crystallography provides definitive, high-resolution structural information about molecules in the solid state. Several studies on oligonucleotides incorporating 2'-deoxy-2'-fluororibose have elucidated its precise geometry and its effect on duplex structure.

A notable structural detail is the bond length between C2' and F2', which is approximately 1.33 Å, shorter than the C2'-O2' distance of 1.43 Å in a standard ribose. nih.gov While the fluorine atom has a limited capacity to act as a hydrogen bond acceptor, crystallographic studies on the related 2'-deoxy-2'-fluoro-arabinofuranosyl thymine (B56734) in B-DNA have shown an ordered, clathrate-like water structure around the 2'-fluorines, which may contribute to duplex stability. nih.govoup.com

Interactive Table: Helical Parameters from Crystal Structure of a Fluoro-Modified L-DNA Octamer

| Parameter | Value | Comparison to Native D-DNA |

|---|---|---|

| Helix Handedness | Left-handed | Opposite to native D-DNA |

| Helix Form | A-form | Similar to native A-form duplexes |

| Average Rise | 3.10 Å | Typical for A-form helices |

| Average Twist | -33.02° | Opposite sign to D-DNA, magnitude is typical |

Analysis of Sugar Puckering Conformations (e.g., C2'-endo, C3'-endo, O4'-endo)

The conformation of the five-membered furanose ring, known as sugar pucker, is a critical determinant of nucleic acid structure. glenresearch.com The two most common conformations are C3'-endo (North) and C2'-endo (South). glenresearch.comnih.gov The introduction of a highly electronegative fluorine atom at the 2'-position profoundly influences the sugar pucker equilibrium. nih.gov

For D-Ribose, 2-deoxy-2-fluoro-, there is a strong and well-documented preference for the C3'-endo (North) conformation. d-nb.infoglenresearch.comnih.govresearchgate.net This preference is attributed to stereoelectronic influences, specifically the gauche effect, where the electronegative fluorine atom favors a gauche orientation relative to the ring oxygen (O4'). glenresearch.comresearchgate.net This conformational locking into a C3'-endo pucker makes 2'-deoxy-2'-fluororibose an "RNA mimic," as this is the predominant conformation in natural RNA. d-nb.inforesearchgate.net This pre-organization of the sugar into an A-form-like pucker contributes to the high thermal stability of duplexes containing this modification. nih.gov

In contrast, the C2' epimer, 2'-deoxy-2'-fluoro-arabinose (2'F-ANA), exhibits a different conformational preference, favoring C2'-endo (South) or O4'-endo (East) puckers. oup.comglenresearch.comnih.govresearchgate.net This demonstrates that the stereochemistry of the fluorine substituent is the deciding factor for the preferred sugar conformation. While 2'-deoxy-2'-fluororibose strongly prefers the North pucker, unmodified deoxyribose in DNA exists in a dynamic equilibrium between the C2'-endo and C3'-endo states, with a preference for C2'-endo. nih.gov

Interactive Table: Summary of Preferred Sugar Pucker Conformations

| Compound/Context | Predominant Pucker | Conformation Family |

|---|---|---|

| D-Ribose, 2-deoxy-2-fluoro- (in duplex) | C3'-endo nih.govnih.gov | North (A-form like) |

| D-Ribose (in RNA) | C3'-endo glenresearch.com | North (A-form) |

| D-Deoxyribose (in B-DNA) | C2'-endo glenresearch.com | South (B-form) |

Pseudorotational Equilibrium Analysis

The conformational landscape of the furanose ring is often described by a pseudorotational cycle, which maps the continuous transitions between different puckering states. oup.com The two major low-energy states in this cycle are the C3'-endo (North) and C2'-endo (South) conformations. In unmodified nucleosides, the energy barrier between these states is low, allowing for a dynamic equilibrium. mdpi.com

The introduction of the 2'-fluoro substituent in the ribo configuration dramatically alters this equilibrium. It creates a high energy barrier for the C2'-endo conformation, effectively shifting the equilibrium almost entirely to the C3'-endo (North) state. glenresearch.comnih.gov NMR studies on 2'-deoxy-2'-fluororibofuranosyl uracil (B121893) have shown that even as a monomer, it exists predominantly (69%) in the 3'-endo conformation, a preference that is further enhanced upon incorporation into an oligonucleotide. nih.gov

This strong bias is a direct consequence of the stereoelectronic effects of the fluorine atom. The molecule becomes conformationally "pre-organized" or "locked" in the North pucker. nih.govnih.gov This contrasts sharply with its epimer, 2'-deoxy-2'-fluoro-arabinose, where the fluorine substituent stabilizes the South/East region of the pseudorotational wheel, leading to a greater population of C2'-endo or O4'-endo puckers. oup.comnih.gov Therefore, the analysis of the pseudorotational equilibrium for D-Ribose, 2-deoxy-2-fluoro- is characterized by a deep energy minimum in the North region of the conformational space, making it a conformationally restricted analogue of natural ribose.

Biomolecular Interactions and Mechanistic Studies Non Human, Non Clinical Focus

D-Ribose, 2-deoxy-2-fluoro- as a Substrate for Enzymes

The introduction of a fluorine atom at the 2'-position of the ribose sugar significantly influences its interaction with various enzymes involved in nucleoside and nucleotide metabolism. These interactions are critical for the synthesis of modified nucleic acids and have been explored in various non-human and non-clinical contexts.

Ribokinase (RK) catalyzes the phosphorylation of D-ribose to D-ribose-5-phosphate, a key step in the ribose salvage pathway. uniprot.org Studies have shown that D-Ribose, 2-deoxy-2-fluoro- (2F-D-Rib) can also be recognized and phosphorylated by ribokinase, albeit with different efficiencies compared to the natural substrate, D-ribose.

Research on E. coli ribokinase (EcoRK) has demonstrated its ability to phosphorylate various pentoses. While D-ribose is the preferred substrate, EcoRK also accepts other sugars, including 2-deoxy-D-ribose, D-arabinose, and D-xylose, though with lower affinity. uniprot.org The phosphorylation of 2F-D-Rib has been utilized in enzymatic cascade reactions to synthesize modified nucleosides. nih.gov For instance, a multi-enzyme system involving ribokinase, phosphopentomutase, and nucleoside phosphorylase has been used for the synthesis of 2-fluoroarabinosides, where the initial phosphorylation of 2-deoxy-2-fluoro-D-arabinose is a crucial step. mdpi.com

In a study developing a PET probe for liver function, 2-deoxy-2-[18F]fluororibose was shown to be a competitive substrate for the ribose salvage pathway and is metabolized by the same enzymes as ribose, starting with phosphorylation by ribokinase. researchgate.net This highlights the recognition of the fluorinated sugar by the enzymatic machinery. The efficiency of this phosphorylation can be influenced by the specific source of the ribokinase and the reaction conditions. For example, in a study comparing mesophilic and thermophilic enzymatic cascades, the synthesis of 2-chloroadenine (B193299) nucleosides from 2-deoxy-2-fluoroarabinose was observed with both enzyme types, indicating that ribokinases from both sources can phosphorylate the fluorinated sugar. mdpi.com

Table 1: Kinetic Parameters of E. coli Ribokinase for Various Substrates

| Substrate | KM (mM) | Reference |

|---|---|---|

| D-ribose | 0.279 | uniprot.org |

| 2-deoxy-D-ribose | 1.41 | uniprot.org |

| D-arabinose | 32 | uniprot.org |

| D-xylose | 31.6 | uniprot.org |

| D-fructose | 8.2 | uniprot.org |

This table presents the Michaelis-Menten constant (KM) values for E. coli ribokinase with different sugar substrates, indicating the enzyme's affinity for each.

Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for transferring a two-carbon unit between sugar phosphates. iiarjournals.orgresearchgate.net The metabolism of D-Ribose, 2-deoxy-2-fluoro- by transketolase has been investigated, particularly in the context of developing PET probes for in vivo imaging. pnas.org

Following its phosphorylation by ribokinase to 2-deoxy-2-fluoro-D-ribose-5-phosphate, this modified sugar phosphate can enter the PPP. Studies using [¹⁸F]-2-deoxy-2-fluoroarabinose ([¹⁸F]DFA), an epimer of 2F-D-Rib, have shown that it accumulates in cells after phosphorylation by ribokinase and subsequent metabolism by transketolase. pnas.org This indicates that the fluorinated sugar phosphate is recognized as a substrate by transketolase. The involvement of transketolase is a critical step for the further processing of the fluorinated sugar within the metabolic pathway. pnas.org

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and pentose-1-phosphate. nih.govhmdb.ca The interaction of D-Ribose, 2-deoxy-2-fluoro- derivatives with these enzymes, particularly purine (B94841) nucleoside phosphorylase (PNP) and thymidine (B127349) phosphorylase (TP) from E. coli, has been a subject of significant research for the chemoenzymatic synthesis of modified nucleosides.

Studies have demonstrated that 2'-deoxy-2'-fluoroadenosine can be efficiently cleaved by E. coli PNP, releasing the toxic agent 2-fluoroadenine. medchemexpress.com This highlights the recognition of the 2'-fluoro-modified nucleoside as a substrate. In a more synthetic context, 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, derived from the corresponding fluorinated sugar, serves as a substrate for E. coli PNP in the condensation reaction with various purine bases to form nucleosides like clofarabine (B1669196). beilstein-journals.org The yield of these reactions indicates that the fluorinated pentose-1-phosphate is a viable, albeit sometimes less efficient, substrate compared to its non-fluorinated counterparts. mdpi.combeilstein-journals.org

The substrate specificity of these enzymes is a critical factor. For instance, while 1-(2-deoxy-2-fluoro-β-D-ribofuranosyl)uracil is not a substrate for uridine (B1682114) phosphorylase (UP), it is a poor substrate for thymidine phosphorylase (TP), allowing for its use in TP-catalyzed transglycosylation reactions. nih.gov

Table 2: Enzymatic Condensation of Purine and Pyrimidine (B1678525) Bases with 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate Catalyzed by E. coli Nucleoside Phosphorylases

| Base | Enzyme | Yield (%) | Reference |

|---|---|---|---|

| 2-chloroadenine | PNP | 67 | beilstein-journals.org |

| 2-aminoadenine | PNP | 33 | beilstein-journals.org |

| Hypoxanthine | PNP | 17 | beilstein-journals.org |

| 5-aza-7-deazaguanine | PNP | 33 | beilstein-journals.org |

| 8-aza-7-deazahypoxanthine | PNP | 12 | beilstein-journals.org |

| Thymine (B56734) | TP | 22 | beilstein-journals.org |

This table summarizes the yields of various nucleosides synthesized from 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate and different bases, catalyzed by E. coli purine nucleoside phosphorylase (PNP) or thymidine phosphorylase (TP).

DNA polymerases exhibit a high degree of substrate specificity to ensure the fidelity of DNA replication. cambridge.org However, many natural DNA polymerases can incorporate a limited number of modified nucleotides. The incorporation of 2'-deoxy-2'-fluoro-ribonucleoside triphosphates (2'F-rNTPs) by various DNA polymerases has been studied.

Research comparing the incorporation of 2'F-araNTPs and 2'F-rNTPs by DNA polymerases such as Deep Vent (exo-), 9°Nm, HIV-1 RT, and MMLV-RT revealed interesting preferences. cdnsciencepub.com For instance, the incorporation of 2'F-araTTP was more efficient than 2'F-rUTP across all tested polymerases. cdnsciencepub.com Conversely, the incorporation of 2'F-araCTP was comparable to or slightly less efficient than 2'F-rCTP. cdnsciencepub.com Notably, 2'F-rCTP was found to be a much better substrate than its natural counterpart, rCTP. cdnsciencepub.com This suggests that the 2'-fluoro modification can, in some contexts, be more readily accepted by the polymerase active site than the natural 2'-hydroxyl group. The ability of certain DNA polymerases, like Deep Vent (exo-), to effectively incorporate 2'-F-araNTPs allows for the synthesis of fully modified 2'F-ANA (2'-fluoro-arabinonucleic acid) products. mdpi.com

Incorporation into Nucleic Acid Structures

The enzymatic incorporation of D-Ribose, 2-deoxy-2-fluoro- leads to the formation of nucleic acids with modified backbones, which exhibit unique structural and functional properties.

The incorporation of 2'-deoxy-2'-fluoro-ribonucleotides results in the synthesis of 2'-Fluoro-RNA (2'F-RNA), an RNA analog where the 2'-hydroxyl group is replaced by a fluorine atom. biosyn.com This modification has profound effects on the properties of the resulting nucleic acid. The high electronegativity of the fluorine atom causes the sugar to adopt a C3'-endo conformation, which is characteristic of RNA. glenresearch.comgenelink.com This conformational preference leads to 2'F-RNA oligonucleotides forming A-form helices upon hybridization with a target strand, similar to natural RNA. glenresearch.combiosearchtech.com

The formation of 2'F-RNA can be achieved through solid-phase synthesis using 2'-F-RNA phosphoramidites or through enzymatic methods. glenresearch.comroboklon.com Engineered T7 RNA polymerases have been developed for the efficient incorporation of 2'-fluoro modified nucleotides into RNA chains. roboklon.com

The resulting 2'F-RNA duplexes with RNA targets are more thermodynamically stable than their unmodified RNA-RNA or DNA-RNA counterparts. glenresearch.com This increased stability is attributed to the C3'-endo pucker of the fluorinated sugar. glenresearch.commdpi.com The melting temperature (Tm) of a 2'F-RNA/RNA duplex is enhanced by approximately 1.8-2.0°C for each 2'-fluoro substitution compared to a standard DNA/RNA duplex. glenresearch.comglenresearch.com Furthermore, 2'F-RNA exhibits increased resistance to nuclease degradation, a highly desirable property for therapeutic applications. biosyn.comnih.gov

Table 3: Properties of 2'F-RNA Compared to DNA and RNA

| Property | DNA | RNA | 2'F-RNA | Reference |

|---|---|---|---|---|

| Sugar Pucker | C2'-endo | C3'-endo | C3'-endo | glenresearch.com |

| Helix Geometry | B-form | A-form | A-form | glenresearch.com |

| Hybridization Stability with RNA Target (Relative) | < | < | > | glenresearch.com |

| Nuclease Resistance | Lower | Lower | Higher | biosyn.comnih.gov |

This table provides a comparative overview of the key properties of DNA, RNA, and 2'F-RNA, highlighting the impact of the 2'-fluoro modification.

Formation of Modified DNA/RNA Hybrids (e.g., 2'F-ANA/RNA duplexes)

Oligonucleotides incorporating 2'-deoxy-2'-fluoro-β-D-arabinonucleosides, which form a structure known as 2'F-arabinonucleic acid (2'F-ANA), can be synthesized using standard solid-phase synthesis techniques. umich.educambio.co.uk The assembly of 2'F-ANA sequences is similar to that of standard DNA, though it may necessitate longer coupling times for the 2'F-ara phosphoramidite (B1245037) monomers. umich.edu These modified oligonucleotides readily form hybrid duplexes with complementary RNA strands. capes.gov.brnih.gov

The formation of these 2'F-ANA/RNA hybrids is a cooperative process, as indicated by the sigmoidal shape of their UV-melting curves. nih.gov These hybrids have been shown to be substrates for RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides. capes.gov.brnih.gov The ability of 2'F-ANA/RNA duplexes to recruit RNase H is a key feature that distinguishes them from many other 2'-modified nucleic acids, which often inhibit the enzyme's activity. glenresearch.comoup.com

Influence on Duplex Stability and Conformation (e.g., A-like, B-like structures)

The incorporation of 2'-deoxy-2'-fluoroarabinose into oligonucleotides has a significant impact on the stability and conformation of the resulting duplexes, particularly when hybridized with RNA.

Duplex Stability: 2'F-ANA oligonucleotides exhibit a markedly enhanced binding affinity for RNA targets compared to their natural DNA counterparts. capes.gov.brnih.gov This increased stability is reflected in higher melting temperatures (Tm) of the 2'F-ANA/RNA duplexes. For example, an 18-mer 2'F-ANA/RNA hybrid showed a Tm of 86°C, a substantial increase over the 71°C Tm of the corresponding DNA/RNA hybrid. nih.gov This stabilization is attributed to a combination of factors, including the conformational pre-organization of the 2'F-ANA strand and a favorable enthalpy of hybridization. capes.gov.brnih.gov The increase in Tm can be as much as +1°C per base pair modification. nih.gov

In contrast, when incorporated into DNA duplexes, the effect of 2'-deoxy-2'-fluoroarabinofuranosyl thymines has been shown to be stabilizing, while incorporation with cytosine and uracil (B121893) can lead to slight destabilization. oup.com

Interactive Data Table: Melting Temperatures (Tm) of Various Duplexes

| Duplex Type | Sequence | Tm (°C) | Reference |

|---|---|---|---|

| 2'F-ANA/RNA | 18-mer (Sequence IV) | 86 | nih.gov |

| DNA/RNA | 18-mer (Sequence IV) | 71 | nih.gov |

| 2'F-ANA/DNA | Varies | 4-17°C higher than DNA/DNA | nih.gov |

| DNA/DNA with 2'F-araT | Dodecamer | Increased stability | oup.com |

Duplex Conformation: Circular dichroism (CD) spectroscopy reveals that 2'F-ANA/RNA hybrids adopt a conformation that is predominantly 'A-like'. capes.gov.brnih.gov This conformation shares more resemblance with DNA/RNA hybrids than with pure RNA/RNA duplexes. capes.gov.brnih.gov While RNA duplexes are restricted to an A-form geometry, and DNA typically adopts a B-form, DNA/RNA hybrids and 2'F-ANA/RNA hybrids exist in an intermediate state. oup.comnih.govnih.gov The sugar puckering in 2'F-ANA is a key determinant of this conformation. Unlike the C3'-endo (North) pucker characteristic of A-form RNA, the arabinose sugar in 2'F-ANA favors an O4'-endo (East) or C2'-endo (South) pucker. oup.comnih.govresearchgate.net This conformational preference is crucial for the duplex to adopt the specific geometry recognized by RNase H. capes.gov.brnih.gov

Mechanism of RNase H Recognition and Cleavage with Modified Oligonucleotides

RNase H is an endonuclease that specifically cleaves the RNA strand of a DNA/RNA hybrid duplex. This activity is central to the mechanism of many antisense oligonucleotides. capes.gov.brnih.gov Oligonucleotides fully modified with 2'F-ANA, when hybridized to a complementary RNA strand, form a duplex that is a substrate for RNase H. capes.gov.brglenresearch.comnih.gov

The recognition and subsequent cleavage by RNase H are highly dependent on the conformation of the hybrid duplex. capes.gov.brnih.gov RNase H does not cleave pure RNA/RNA duplexes, which adopt a canonical A-form geometry. nih.gov The enzyme requires a specific intermediate A/B-form helical structure and minor groove width, which is characteristic of DNA/RNA hybrids. nih.govnih.govresearchgate.net 2'F-ANA/RNA hybrids mimic this required conformation. capes.gov.brnih.gov CD spectra indicate that 2'F-ANA/RNA hybrids adopt an 'A-like' structure that resembles DNA/RNA hybrids more closely than RNA/RNA duplexes. capes.gov.brnih.gov This structural mimicry is believed to be a critical factor enabling RNase H to recognize and cleave the RNA strand. capes.gov.brnih.gov

While uniformly modified 2'F-ANA/RNA duplexes are substrates for RNase H, the efficiency of cleavage can be influenced by further modifications. For instance, phosphorothioate (B77711) (PS) linkages, often introduced to increase nuclease resistance, can reduce the rate of RNase H cleavage when used in a fully modified PS-2'F-ANA strand. glenresearch.com However, "gapmer" designs, which feature a central "gap" of DNA or 2'F-ANA flanked by other modified nucleotides (like 2'-O-methoxyethyl), can effectively recruit RNase H. glenresearch.comresearchgate.net Interestingly, even a single deoxynucleoside within a 2'F-ANA sequence can restore high RNase H activity. glenresearch.com Furthermore, oligonucleotides with alternating 2'F-ANA and DNA units have been shown to be among the most potent activators of RNase H. glenresearch.com The introduction of 2'F-ANA modifications can also alter the cleavage pattern of RNase H along the RNA strand. researchgate.netnih.gov

Molecular Recognition and Binding Determinants of Modified Nucleic Acids

The molecular recognition and binding affinity of nucleic acids containing 2'-deoxy-2'-fluoro-arabinose are governed by a combination of conformational pre-organization, stereoelectronic effects, and specific non-covalent interactions.

The high binding affinity of 2'F-ANA for complementary RNA is a hallmark of this modification. capes.gov.brnih.govacs.org This enhanced affinity stems from the conformational pre-organization of the single-stranded 2'F-ANA. The fluorinated sugar tends to adopt a conformation that is favorable for duplex formation, reducing the entropic penalty of hybridization. capes.gov.brnih.govnih.gov This contrasts with unmodified arabinonucleic acid (ANA), which forms significantly less stable hybrids with RNA. nih.govnih.gov

A key determinant of the enhanced stability of 2'F-ANA/RNA duplexes is the formation of favorable intramolecular interactions. Specifically, a pseudohydrogen bond between the 2'-fluorine and the H8 proton of a neighboring purine base has been identified as a significant stabilizing factor. researchgate.netnih.govoup.com This interaction is favored by the O4'-endo (east) pucker of the arabinose sugar, which brings these atoms into close proximity. researchgate.net

The binding determinants of 2'F-ANA also play a crucial role in its ability to support RNase H activity. The resulting duplex conformation, an intermediate between A- and B-forms, is recognized by the enzyme. nih.govresearchgate.net The minor groove width of 2'F-ANA/RNA duplexes is approximately 9.0 ± 0.5 Å, a value that lies between that of canonical A- and B-form helices and is thought to be critical for enzyme recognition. researchgate.net

Furthermore, the introduction of other modifications alongside 2'F-ANA, such as C5-propynyl groups on pyrimidines, can further modulate binding affinity and RNase H activity. researchgate.net These findings highlight the intricate interplay of various structural factors that determine the molecular recognition and biological function of 2'F-ANA modified nucleic acids.

Pseudohydrogen Bonding and Steric/Electronic Influences of Fluorine on Molecular Interactions

The fluorine atom at the 2'-position of the arabinose sugar exerts profound steric and electronic effects that dictate the structure and stability of modified nucleic acids.

Pseudohydrogen Bonding: A significant discovery in the study of 2'F-ANA is the existence of a C-H···F-C pseudohydrogen bond. nih.govnih.gov This non-covalent interaction occurs between the electronegative 2'-fluorine atom and the C8-H proton of a purine base at the subsequent nucleotide position (a pyrimidine-purine step). nih.govnih.gov Evidence from NMR spectroscopy and molecular modeling confirms this interaction, which is considered a major contributor to the unexpectedly high binding affinity of 2'F-ANA for RNA. nih.govnih.gov The stability gained from this interaction is particularly important when the purine's own 2'-position is also fluorinated, which activates the C8-H donor. nih.gov This favorable pseudohydrogen bond in 2'F-ANA contrasts with the unfavorable steric interaction between the 2'-hydroxyl group and the nucleobase in unmodified ANA, helping to explain the dramatic difference in their duplex stabilities. nih.govoup.com

Steric and Electronic Influences: The high electronegativity of the fluorine atom is a primary driver of its influence on sugar conformation. oup.comglenresearch.com This electronic effect favors a C3'-endo (RNA-like) sugar pucker in 2'-fluororibonucleosides but an O4'-endo or C2'-endo pucker in 2'-fluoroarabinonucleosides. oup.commdpi.com This conformational preference in 2'F-ANA is crucial for minimizing steric clashes and enabling favorable interactions like the pseudohydrogen bond. researchgate.netoup.com

The small size of the fluorine atom compared to a hydroxyl group minimizes steric hindrance within the duplex. oup.comiu.edu In 2'F-ANA:2'F-ANA duplexes, the replacement of the 2'-OH with fluorine removes steric interactions that cause distortions in ANA:ANA duplexes, allowing the 2'F-ANA nucleotides to fit well into a B-form geometry. oup.com However, in the context of G-quadruplexes, a syn conformation of the guanine (B1146940) base can lead to a steric clash between the 2'-β-fluorine and the nucleobase. nih.gov

These steric and electronic properties collectively pre-organize the 2'F-ANA strand into a conformation that is energetically favorable for hybridization with RNA, leading to highly stable duplexes with a geometry suitable for recognition by enzymes like RNase H. capes.gov.brnih.gov

Applications of D Ribose, 2 Deoxy 2 Fluoro in Research

As a Biochemical Probe for Metabolic Pathways

D-Ribose, 2-deoxy-2-fluoro- serves as a critical probe for elucidating metabolic pathways, particularly the ribose salvage pathway. Its structural similarity to endogenous ribose allows it to be recognized and processed by cellular machinery, while the fluorine atom provides a means for detection and tracking.

Tracers for Ribose Salvage Pathway Studies

The ribose salvage pathway is a crucial metabolic route for recycling ribose from degraded nucleotides. D-Ribose, 2-deoxy-2-fluoro- and its derivatives have been instrumental in studying this pathway. researchgate.netucla.edu When introduced into a biological system, these fluorinated sugars are metabolized by the same enzymes as natural ribose. researchgate.net This mimicry allows researchers to trace the uptake, phosphorylation, and subsequent metabolic fate of ribose, providing insights into the activity and regulation of the salvage pathway. ucla.edupnas.org

Studies have shown that the salvage pathway, and thus the accumulation of these tracers, is particularly active in the liver. researchgate.netucla.edu This tissue-specific metabolism highlights the liver's central role in processing circulating ribose. ucla.edupnas.org Furthermore, research has demonstrated that the accumulation of these tracers is attenuated in mouse models of metabolic syndrome, suggesting a link between ribose salvage and broader metabolic health. ucla.edupnas.org

Use in Positron Emission Tomography (PET) Imaging Research (non-clinical, mechanistic)

The development of radiolabeled versions of D-Ribose, 2-deoxy-2-fluoro-, specifically 2-deoxy-2-[¹⁸F]fluororibose ([¹⁸F]-2-DFR), has enabled its use in non-clinical positron emission tomography (PET) imaging research. researchgate.net PET is a powerful in vivo imaging technique that allows for the visualization and quantification of biochemical processes. researchgate.netpnas.org

[¹⁸F]-2-DFR acts as a PET probe that accumulates preferentially in the liver due to the high activity of the ribose salvage pathway in this organ. researchgate.net Mechanistic studies in animal models have shown that [¹⁸F]-2-DFR can distinguish between healthy and damaged liver tissue, indicating its potential as a tool to investigate liver function and disease. researchgate.net The uptake of [¹⁸F]-2-DFR is a competitive process, meaning it competes with natural ribose for the same metabolic enzymes, further validating its use as a tracer for this specific pathway. researchgate.net It is important to note that while its epimer, [¹⁸F]-2-deoxy-2-fluoroarabinose ([¹⁸F]DFA), has also been developed and studied for similar purposes, [¹⁸F]-2-DFR itself has proven to be a valuable and distinct probe. researchgate.netucla.edupnas.org

As a Building Block for Modified Oligonucleotides in Molecular Biology Research

D-Ribose, 2-deoxy-2-fluoro- is a valuable building block for the synthesis of chemically modified oligonucleotides used in molecular biology research. mdpi.comscielo.broup.com The introduction of the 2'-fluoro modification into the sugar moiety of nucleotides alters their properties in predictable and advantageous ways. mdpi.comscielo.br

The electronegativity of the fluorine atom influences the conformational equilibrium of the sugar ring, favoring the C3'-endo pucker, which is characteristic of RNA. mdpi.comscielo.br This pre-organizes the modified oligonucleotide for binding to complementary RNA strands, leading to the formation of more stable duplexes. scielo.br

Oligonucleotides containing 2'-deoxy-2'-fluoro modifications exhibit:

High Affinity for RNA Targets: They form more stable hybrids with complementary RNA sequences compared to unmodified DNA oligonucleotides. oup.comacs.org

Nuclease Resistance: The 2'-fluoro group provides significant resistance to degradation by cellular nucleases, which is a major advantage for in vivo applications. acs.orgnih.gov

RNase H Activation: Importantly, unlike some other 2'-modifications, 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA)/RNA duplexes can still activate RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, which is a key mechanism for antisense activity. nih.gov

These properties make 2'-deoxy-2'-fluoro-modified oligonucleotides powerful tools for applications such as antisense technology and diagnostics. nih.govacs.org

Development of Enzyme Inhibitors and Probes for Mechanistic Enzymology

The unique chemical properties of D-Ribose, 2-deoxy-2-fluoro- make it a valuable component in the design of enzyme inhibitors and probes for studying enzyme mechanisms. nih.gov Its application is particularly notable in the study of glycosidases and other enzymes involved in nucleoside metabolism.

By incorporating 2-deoxy-2-fluoro-D-ribose into substrates, researchers can create mechanism-based inhibitors. nih.gov For example, 2-deoxy-2-fluoro-D-glycosyl fluorides have been developed as a class of specific inactivators for glycosidases. nih.gov These compounds work by forming a covalent fluoroglycosyl-enzyme intermediate that is hydrolyzed very slowly, effectively trapping and inactivating the enzyme. nih.gov This allows for detailed study of the enzyme's active site and catalytic mechanism.

Similarly, 2'-deoxy-2'-fluorodisaccharides have been designed as mechanism-based glycosidase inhibitors that leverage the enzyme's specificity for the aglycon portion of the substrate. ubc.ca In another example, a 2'-deoxy-2'-fluoro-arabino-nicotinamide-mononucleotide was shown to be a potent mechanism-based inhibitor of the signaling enzyme CD38. nih.gov These examples underscore the utility of this fluorinated sugar in creating highly specific and potent tools for enzymology research.

In Material Science and Supramolecular Chemistry

While the primary applications of D-Ribose, 2-deoxy-2-fluoro- are in the biological sciences, the principles of modifying sugars with fluorine have relevance in material science and supramolecular chemistry. The introduction of fluorine can significantly alter the physicochemical properties of molecules, including their self-assembly behavior. mdpi.com

For instance, the combination of nucleoside amphiphiles with highly fluorinated chains has been explored to create new self-assembling structures with tunable properties. mdpi.com Although direct applications of D-Ribose, 2-deoxy-2-fluoro- itself in forming bulk materials are not widely documented, the knowledge gained from studying its conformational and binding properties can inform the design of novel fluorinated biomaterials and supramolecular assemblies. mdpi.comnih.gov The ability of fluorine to influence sugar pucker and intermolecular interactions is a key principle that can be harnessed in these fields. mdpi.comnih.gov

Theoretical and Computational Studies

Molecular Dynamics Simulations of D-Ribose, 2-deoxy-2-fluoro-Containing Biomolecules

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. psu.edu These simulations provide a dynamic view of biomolecules, offering insights into their conformational flexibility, interactions with solvents, and binding to other molecules. psu.educhemrxiv.org

In a study investigating the inhibition of norovirus polymerase, MD simulations, coupled with free-energy perturbation calculations, were used to assess the binding of nucleotide inhibitors, including those with 2'-fluoro modifications. nih.gov The simulations provided atomic-level details of the interactions between the inhibitor and the enzyme's active site, helping to explain the mechanism of inhibition. nih.gov Specifically, calculations for 2′-deoxy-2′-fluoro-2′-C-methyl-CTP revealed its relative binding free energy compared to the natural substrate, CTP. nih.gov

Another application of MD simulations is in evaluating the potential of modified sugars as therapeutic agents. For instance, MD simulations at 300 K were performed to investigate the interaction between 2-deoxy-D-ribose and the main protease (Mpro) of SARS-CoV-2, comparing its binding potential to other glucose analogs. mdpi.com Trajectory analyses of parameters like the radius of gyration (Rg), root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) were used to assess the stability and dynamics of the molecule within the protein's binding site. mdpi.com

Table 2: Parameters from Molecular Dynamics Simulations

| System | Simulation Parameter | Observation | Reference |

|---|---|---|---|

| 2-deoxy-D-ribose with SARS-CoV-2 Mpro | Binding Energy (Docking) | -2.22 kcal/mol | mdpi.com |

| 2-deoxy-D-ribose with SARS-CoV-2 Mpro | RMSD, RMSF, Rg | Used to evaluate the stability and flexibility of the complex over a 100 ns simulation. mdpi.com | mdpi.com |

| 2′-deoxy-2′-fluoro-2′-C-methyl-CTP with Norovirus RdRp | Relative Binding Free Energy (FEP) | -0.21 kcal/mol relative to CTP. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity or a specific property. longdom.org By identifying key structural, physical, or chemical features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.comnih.gov

In the context of D-ribose, 2-deoxy-2-fluoro-, QSAR studies, excluding clinical activity, might focus on its role in the non-clinical biological or biochemical activity of larger molecules. For example, a QSAR model could be developed to correlate the structural features of a series of 2'-fluorinated nucleoside analogues with their inhibitory activity against a particular enzyme, such as a viral polymerase or a kinase.

The process involves calculating a wide range of molecular descriptors for each compound in a training set. These descriptors can include electronic properties (like atomic charges from ab initio calculations), steric properties (like molecular volume), and lipophilicity (like logP). dovepress.com Statistical methods, such as multiple linear regression or support vector machines, are then used to build a model that links these descriptors to the observed activity. nih.gov

While specific QSAR studies focusing solely on the non-clinical activity of D-ribose, 2-deoxy-2-fluoro- are not prominently detailed in the provided search results, the methodology is widely applied in drug discovery. dovepress.comnih.gov For instance, a QSAR study on xanthone (B1684191) derivatives identified key descriptors like the net atomic charges on specific carbon atoms (qC1, qC2, qC3), dipole moment (u), and the logarithm of the partition coefficient (logP) as being critical for their cytotoxic activity. dovepress.com A similar approach could be applied to understand how modifications to the 2-deoxy-2-fluoro-ribose moiety in a series of compounds affect a specific non-clinical endpoint, such as binding affinity to a target protein.

Table 3: Example QSAR Descriptors

| Descriptor Type | Example Descriptor | Relevance |

|---|---|---|

| Electronic | Net atomic charge on specific atoms | Describes the electronic environment and potential for electrostatic interactions. dovepress.com |

| Topological | Molecular connectivity indices | Encodes information about the branching and size of the molecule. |

| Physicochemical | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its distribution and transport. dovepress.com |

| Steric | Molar refractivity | Relates to the volume of the molecule and its polarizability. |

Modeling of Sugar Pucker Equilibrium

The furanose ring of ribose and its derivatives is not planar but exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (South) and C3'-endo (North) forms. The introduction of a highly electronegative fluorine atom at the C2' position profoundly influences this equilibrium. nih.gov

Modeling studies, often combining NMR spectroscopy data with computational methods, have shown that 2'-deoxy-2'-fluororibose strongly prefers the C3'-endo (North) conformation, which is characteristic of A-form RNA duplexes. mdpi.comnih.govd-nb.info This conformational preference is attributed to the gauche effect between the F2' and O4' atoms and the strong electronegativity of the fluorine substituent. oup.comd-nb.info This pre-organization of the sugar into an RNA-like pucker is a key reason why oligonucleotides containing 2'-deoxy-2'-fluororibose exhibit enhanced binding affinity to RNA targets. mdpi.com

Conversely, the epimer, 2'-deoxy-2'-fluoroarabinose, where the fluorine atom is in the up or ara configuration, favors a C2'-endo (South) pucker, which is more typical of B-form DNA. mdpi.comnih.gov

The two-state model is often used to describe the equilibrium between the North and South conformations. nih.gov NMR spectroscopic analysis of coupling constants (e.g., ³JHH) allows for the estimation of the population of each state. For example, the nucleoside analog 2'-deoxy-2'-fluororibofuranosyl uracil (B121893) (U2'F(ribo)) shows a 69% preference for the 3'-endo conformation. nih.gov When incorporated into an oligonucleotide, this preference shifts even more towards the 3'-endo pucker. nih.gov

Crystal structure analysis of B-DNA duplexes containing 2′-deoxy-2′-fluoroarabinofuranosyl thymines revealed that the modified sugar puckers fall into the O4′-endo (East) range, shifting the conformation in a northerly direction compared to the unmodified DNA reference structure. oup.com This structural constraint is influenced by close contacts between the 2'-fluorine and the C6 atom of the pyrimidine (B1678525) base. oup.com

Table 4: Sugar Pucker Preferences of Fluorinated Nucleosides

| Nucleoside Analog | Favored Pucker Conformation | Conformation Type | Population (% endo) | Reference |

|---|---|---|---|---|

| 2'-deoxyuridine (dU) | C2'-endo | DNA-like (South) | 61% | nih.gov |

| 2'-deoxy-2'-fluoroarabinofuranosyl uracil (U2'F(ara)) | C2'-endo | DNA-like (South) | 57% | nih.gov |

| 2'-deoxy-2'-fluororibofuranosyl uracil (U2'F(ribo)) | C3'-endo | RNA-like (North) | 69% | nih.gov |

| 2'-deoxy-2'-fluoro-β-D-ribonucleic acid (2'-F RNA) | C3'-endo | RNA-like (North) | Most stable conformation | mdpi.com |

| 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F ANA) | C2'/O4'-endo | DNA-like (South/East) | Most stable conformation | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

Recent advancements have focused on improving efficiency and stereocontrol. One promising approach involves the diastereoselective electrophilic fluorination of a protected 2-deoxy-2-trimethylsilyl-arabino-lactone, which yields the desired protected 2-deoxy-2-fluoro-ribo-lactone as the sole fluorinated product. nih.gov This method represents a significant improvement in the chemical synthesis of this key precursor. nih.gov

Chemoenzymatic strategies are also gaining prominence. These methods leverage the high stereospecificity of enzymes to overcome challenges in traditional organic synthesis. For instance, the use of recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) to catalyze the condensation of a chemically synthesized 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with a purine base demonstrates the power of combining chemical and biological catalysis. beilstein-journals.org Enzymatic transglycosylation and one-pot syntheses from D-ribose using a cascade of enzymes are also being explored to create various nucleoside analogs. beilstein-journals.orgresearchgate.net

Future research will likely focus on developing even more concise, cost-effective, and scalable syntheses. This includes the exploration of new fluorinating agents, novel protecting group strategies, and the discovery or engineering of new enzymes with tailored substrate specificities for producing 2-deoxy-2-fluoro-D-ribose and its immediate precursors. openaccesspub.orgnih.gov

Exploration of New Chemical Derivatizations

The functionalization of 2-deoxy-2-fluoro-D-ribose is key to expanding its utility. Research is actively exploring the creation of novel derivatives to fine-tune the properties of molecules that incorporate this fluorinated sugar. A primary focus is the synthesis of new nucleoside and nucleotide analogs for therapeutic and diagnostic applications. nih.gov

By modifying the nucleobase, the sugar, or the phosphate (B84403) linkage, researchers can create derivatives with enhanced properties. For example, the synthesis of 2'-deoxy-2'-fluoroarabinonucleosides (2'F-ANA) has been a significant area of research. nih.govcapes.gov.broup.com These derivatives, where the fluorine atom is in the arabino configuration, exhibit unique conformational preferences that can enhance the binding affinity and nuclease resistance of oligonucleotides. nih.govashpublications.org

The development of phosphoramidite (B1245037) building blocks of these derivatives is crucial for their incorporation into oligonucleotides using automated solid-phase synthesis. umich.edu This allows for the creation of antisense oligonucleotides, siRNAs, and aptamers with improved stability and therapeutic potential. mdpi.commdpi.com

Future work will involve creating derivatives with novel functionalities. This could include attaching reporter groups for imaging applications, such as the radioactive isotope fluorine-18 (B77423) for Positron Emission Tomography (PET), or conjugating the sugar to other molecules to create targeted drug delivery systems. mdpi.comrsc.org The synthesis of derivatives like 2',2'-difluoro-NMN and 2',2'-difluoro-NAD+ highlights the potential to create analogs of important biological cofactors. nih.gov

| Derivative Type | Synthetic Strategy | Key Feature | Potential Application |

| 2'F-ANA Nucleosides | Glycosylation of protected 2-deoxy-2-fluoro-arabinofuranose with a nucleobase. nih.govoup.com | C2'-endo sugar pucker, increased duplex stability. nih.gov | Antisense therapeutics, siRNA. ashpublications.orgresearchgate.net |

| Phosphoramidites | Phosphitylation of the 3'-hydroxyl group of a protected nucleoside. umich.edu | Enables automated solid-phase synthesis of oligonucleotides. umich.edu | Custom synthesis of modified nucleic acids. umich.edu |

| Radiolabeled Derivatives | Enzymatic synthesis using [¹⁸F]fluoride. rsc.org | Contains a positron-emitting isotope. mdpi.com | PET imaging of metabolic processes. rsc.org |

| Difluoro Analogs | Electrophilic fluorination of a protected 2-deoxy-2-fluoro-lactone. nih.gov | Introduction of a second fluorine atom at the 2'-position. acs.orggoogle.com | Probes for enzymatic studies, potential therapeutics. nih.gov |

Advanced Applications in Molecular Biology and Biochemistry Research

The incorporation of 2-deoxy-2-fluoro-D-ribose into oligonucleotides has profound effects on their structure and function, making them powerful tools for molecular biology and biochemistry research. The 2'-fluoro modification is an excellent mimic of the natural 2'-hydroxyl group in RNA in terms of size and charge, allowing it to be well-tolerated in biological systems. mdpi.com

Oligonucleotides containing 2'-fluoro modifications (2'F-RNA) exhibit enhanced binding affinity to complementary RNA strands and significantly increased stability against nuclease degradation. mdpi.commdpi.com This has made them central to the development of RNA interference (RNAi) therapeutics. Fully 2'-fluoro substituted nucleic acids have been shown to induce gene silencing in mammalian cells. researchgate.net Similarly, 2'F-ANA modified oligonucleotides have demonstrated potent and long-lasting gene silencing effects. ashpublications.org

These modified nucleic acids serve as probes to study nucleic acid structure, recognition, and catalysis. For instance, comparing the behavior of 2'F-RNA and 2'F-ANA in forming triple-helical complexes has provided insights into the role of sugar pucker and intermolecular contacts in nucleic acid stability. nih.govresearchgate.net The fluorine atom itself can be used as a sensitive NMR probe to study molecular interactions and dynamics. rsc.org

Future research will undoubtedly see the expanded use of these fluorinated analogs to dissect complex biological processes. They will be instrumental in studying protein-nucleic acid interactions, the mechanisms of enzymes that process nucleic acids like RNase H, and the structural dynamics of RNA folding and catalysis. mdpi.com

Integration of D-Ribose, 2-deoxy-2-fluoro- into Complex Supramolecular Systems

The unique properties of fluorinated carbohydrates are being harnessed in the field of supramolecular chemistry to construct novel, self-assembling systems. Fluorocarbon chains are more hydrophobic and rigid than their hydrocarbon counterparts, which enhances their capacity to self-assemble in aqueous environments into well-defined structures like micelles and vesicles. mdpi.com

By combining the recognition properties of nucleosides with the self-assembling tendencies of fluorinated moieties, researchers are creating hybrid fluorocarbon nucleoside amphiphiles (NAFAs). mdpi.com These molecules are designed to interact with nucleic acids through base pairing and stacking, while the fluorinated tails drive the formation of larger, organized assemblies. mdpi.com

The integration of 2-deoxy-2-fluoro-D-ribose into these systems can influence the conformational properties of the nucleoside headgroup, thereby modulating the geometry and stability of the resulting supramolecular structure. mcgill.ca This opens up possibilities for creating novel materials for drug delivery, biosensing, and nanotechnology. mdpi.com

Emerging research in this area will focus on designing and synthesizing more complex NAFAs with tailored self-assembling properties. This could lead to the development of "smart" materials that can respond to specific biological triggers or be used to template the formation of intricate nanostructures. The precise control over molecular recognition and self-assembly afforded by these fluorinated building blocks is a key driver of innovation in this field.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The confluence of advanced synthetic chemistry and powerful computational modeling is accelerating research into 2-deoxy-2-fluoro-D-ribose and its derivatives. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are becoming indispensable tools for understanding and predicting the behavior of these molecules.

Computational studies can provide detailed insights into the conformational preferences of the fluorinated sugar ring (sugar pucker), which is a critical determinant of nucleic acid structure and stability. mdpi.com For example, modeling has helped to elucidate why 2'F-RNA favors a C3'-endo pucker (similar to RNA), while 2'F-ANA prefers a C2'-endo pucker (similar to DNA). nih.govmdpi.com This knowledge is vital for the rational design of oligonucleotides with specific structural and functional properties.

Furthermore, computational approaches can guide synthetic efforts. By predicting the reactivity of different intermediates or the likely outcome of a particular reaction, chemists can devise more efficient and targeted synthetic routes. acs.org This synergy is particularly valuable in the development of novel derivatives, where a vast chemical space can be explored in silico before committing to laborious and expensive laboratory synthesis.